Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate
Overview
Description
“Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate” is a chemical compound that has been studied for its unique properties . It is the first representative of an imine derivative of trifluoropyrotartaric acid . This compound has demonstrated the ability to C-alkylate N,N-dimethylaniline, indole, 2-methylindole, 1-methyl-2-phenylindole, 2-phenylindole, and thiophene .
Synthesis Analysis
The synthesis of “Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate” was achieved by the same scheme as hexafluoroacetone benzenesulfonylimine . At 20 degrees, methyl trifluoropyruvate forms a stable adduct with benzenesulfonamide .Molecular Structure Analysis
The molecular formula of “Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate” is C10H8F3NO4S . The molecular weight of this compound is 295.23 g/mol .Chemical Reactions Analysis
“Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate” has been found to undergo thermal ene reactions with terminal alkenes, yielding derivatives of γ,δ-unsaturated α-amino α-trifluoromethylcarboxylic acids in one step .Scientific Research Applications
C-Alkylating Properties
It can regiospecifically C-alkylate aromatic systems, with effects influenced by the hardness of the nitrogen base. This property is significant in synthetic chemistry (Osipov et al., 1986).
Precursor for Drug Candidates
It serves as an efficient intermediate for synthesizing novel 3,3,3-trifluoroalanine derivatives, which have potential as drug candidates (Skarpos et al., 2006).
Pharmaceuticals and Biotechnology
Indium-catalyzed C(sp3)-H functionalization using this compound leads to high yields of trifluoromethylated alcohols, applicable in pharmaceuticals and biotechnology (Jamal & Teo, 2015).
Nucleophilic Reactions
It acts as a versatile nucleophile in various reactions, leading to a range of acyclic 2-substituted derivatives and trifluoromethyl-substituted products (Sokolov & Aksinenko, 2010).
Synthesis of Heterocycles
The compound is effective in cyclocondensation reactions with C,N-binucleophiles, forming trifluoromethyl-substituted heterocycles, which have implications in organic synthesis (Sokolov & Aksinenko, 2011).
Cycloaddition and Cyclocondensation
It shows promise in cycloaddition and cyclocondensation reactions, yielding various trifluoromethyl-containing heterocycles and derivatives (Sokolov et al., 2012).
Chemical and Microbial Processes
The compound is involved in both chemical and microbial processes in soil dissipation, with varying importance depending on soil acidity (Vega et al., 2000).
CF3-Carbenoid C-H Functionalization
It aids in the functionalization of benzenes and indoles under RhIII catalysis, facilitating the simultaneous introduction of CF3 and carboxylate functions in directed-group-containing compounds (Iagafarova et al., 2015).
properties
IUPAC Name |
methyl 2-(benzenesulfonylimino)-3,3,3-trifluoropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4S/c1-18-9(15)8(10(11,12)13)14-19(16,17)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMFKEQBIQSLOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NS(=O)(=O)C1=CC=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374908 | |
Record name | METHYL 2-BENZENESULFONYLIMINO-3,3,3-TRIFLUOROPROPIONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate | |
CAS RN |
107651-35-4 | |
Record name | METHYL 2-BENZENESULFONYLIMINO-3,3,3-TRIFLUOROPROPIONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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